molecular formula C22H21N3O5S B4845271 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide

Cat. No. B4845271
M. Wt: 439.5 g/mol
InChI Key: GBTJHGIINQGLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide, also known as MPPG, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. MPPG is a glycine receptor antagonist that has been shown to have a significant impact on the central nervous system. In

Mechanism of Action

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide is a glycine receptor antagonist that works by blocking the binding of glycine to its receptor. Glycine is an inhibitory neurotransmitter that plays a significant role in the central nervous system. By blocking the binding of glycine to its receptor, 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide reduces the inhibitory effect of glycine, leading to an increase in excitability in the central nervous system.
Biochemical and Physiological Effects:
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide has been shown to have a significant impact on the central nervous system. 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide has been shown to increase the release of dopamine, norepinephrine, and serotonin, leading to an increase in excitability in the central nervous system. 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide has also been shown to have a significant impact on the auditory system, where it has been shown to reduce the amplitude of the auditory brainstem response.

Advantages and Limitations for Lab Experiments

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide has several advantages for lab experiments, including its unique mechanism of action and its ability to modulate the central nervous system. However, 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide also has several limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for research related to 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide. One potential direction is to explore the potential therapeutic applications of 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide in the treatment of pain, anxiety, depression, and addiction. Another potential direction is to explore the potential applications of 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide in the auditory system, where it has been shown to have a significant impact on hearing. Additionally, future research could explore the potential applications of 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide in other areas of the central nervous system, such as memory and learning.

Scientific Research Applications

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide has been widely used in scientific research for its unique biochemical and physiological effects. 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide is a glycine receptor antagonist that has been shown to have a significant impact on the central nervous system. 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide has been used in research related to pain management, anxiety, depression, and addiction. 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide has also been used in research related to the auditory system, where it has been shown to have a significant impact on hearing.

properties

IUPAC Name

2-[[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-31(28,29)25(15-21(26)24-20-10-6-5-9-19(20)22(23)27)16-11-13-18(14-12-16)30-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTJHGIINQGLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide
Reactant of Route 2
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.